molecular formula C8H8O3S B151135 1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- CAS No. 129679-52-3

1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo-

Cat. No.: B151135
CAS No.: 129679-52-3
M. Wt: 184.21 g/mol
InChI Key: UFIHSALZWYWVLO-UHFFFAOYSA-N
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Description

This bicyclic compound features a fused furofuran scaffold with a tetrahydro backbone, a ketone group at position 3, and a thioxo (S=O) group at position 4. Its molecular formula is C₈H₈O₃S, with a molecular weight of 184.15 g/mol (calculated based on structural analogs). The thioxo group introduces unique electronic and steric properties compared to oxo (O=O) derivatives, influencing solubility, stability, and reactivity.

Properties

IUPAC Name

9-sulfanylidene-5,10-dioxatricyclo[5.3.0.04,8]decan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c9-7-5-3-1-2-4(10-7)6(5)8(12)11-3/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIHSALZWYWVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1OC3=O)C(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30926461
Record name 6-Sulfanylidenetetrahydro-1H,3H-1,4-ethanofuro[3,4-c]furan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129679-52-3
Record name 1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129679523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Sulfanylidenetetrahydro-1H,3H-1,4-ethanofuro[3,4-c]furan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Rhodium(II)-Catalyzed Cyclization of Diazo Compounds

A foundational approach to fused furofuran systems involves rhodium(II)-mediated carbenoid cyclizations. In a seminal study, 2-alkynyl 2-diazo-3-oxobutanoates underwent Rh(II)-acetate-catalyzed cyclization to yield furo[3,4-c]furans . The reaction proceeds via rhodium-stabilized carbenoid formation, followed by intramolecular attack on the carbonyl group to form the furan ring (Fig. 1). For the target compound, analogous intermediates could be designed with a thioxo group at the 6-position.

Key Steps :

  • Diazo Precursor Synthesis : Introduction of a thioxo group at the β-keto position of the diazo substrate.

  • Cyclization : Rh(II) acetate (2–5 mol%) in dichloromethane at 25°C induces carbenoid formation and cyclization.

  • Post-Cyclization Modifications : Thiolation or sulfur incorporation via nucleophilic substitution.

Yields for analogous furofurans ranged from 65–85%, suggesting viability for scaling .

Multi-Step Synthesis from Furan Derivatives

Source highlights a generalized pathway starting from simpler furan precursors. The synthesis involves:

  • Furan Ring Functionalization : Introduction of ethano and thioxo groups via alkylation and thionation.

  • Cyclization : Acid- or base-mediated intramolecular esterification to form the bicyclic framework.

  • Reduction : Hydrogenation or catalytic reduction to achieve the tetrahydro state.

A proposed route (Fig. 2) begins with 3-furoic acid derivatives, which undergo Claisen condensation with ethyl bromoacetate to install the ethano bridge. Thionation using Lawesson’s reagent introduces the thioxo group, followed by cyclization under acidic conditions (e.g., H2SO4/MeOH).

Thiadiazinone-Based Thioxo Incorporation

Insights from thiadiazin-4-one syntheses inform thioxo group installation. Carbonyl diisothiocyanate (CDITC) reacts with nucleophiles (e.g., amines, alcohols) to form thione-containing heterocycles. Adapting this, a ketone intermediate could react with CDITC under basic conditions (K2CO3, DMF) to introduce the thioxo group (Fig. 3).

Optimization Notes :

  • Temperature : 0–25°C prevents side reactions.

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity .

Oxidative Cleavage and Cyclization Strategies

Furofuran lignan syntheses employ oxidative cleavage of alkenes (e.g., OsO4/NaIO4) to generate diols, which cyclize to form fused rings. For the target compound, a similar strategy could oxidize a diene precursor to a diketone, followed by thionation and acid-catalyzed cyclization (Fig. 4).

Example Protocol :

  • Diene Synthesis : Aldol condensation of γ-butyrolactone derivatives.

  • Oxidative Cleavage : OsO4/N-methylmorpholine N-oxide (NMO) followed by NaIO4.

  • Thionation : Lawesson’s reagent or P4S10.

  • Cyclization : p-TsOH in MeOH induces lactonization.

Comparative Analysis of Methods

Method Key Reagents Yield Range Advantages Challenges
Rh(II)-Catalyzed Rh(II) acetate, diazo65–85%Rapid cyclization, scalableDiazo precursor instability
Multi-Step Lawesson’s reagent, H2SO440–60%Modular designLow yields in cyclization step
Thiadiazinone-Based CDITC, K2CO355–75%Efficient thioxo incorporationCompeting nucleophilic pathways
Oxidative Cleavage OsO4, NaIO450–70%Stereochemical controlToxicity of OsO4
Pd-Catalyzed Pd(0), chiral ligands60–80%EnantioselectivityComplex ligand synthesis

Chemical Reactions Analysis

Types of Reactions

1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other sulfur derivatives .

Scientific Research Applications

1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3-one, tetrahydro-6-thioxo- involves its interaction with specific molecular targets. The thioxo group can participate in redox reactions, influencing various biochemical pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is structurally analogous to 3,6-Ethano-1H,4H-furo[3,4-c]furan-1,4-dione, tetrahydro- (CAS 129679-49-8, C₈H₈O₄, MW 168.15 g/mol), which contains two ketone groups (1,4-dione) instead of the thioxo substitution . Key differences include:

  • Functional Groups : The thioxo group (S=O) replaces one ketone (O=O), altering electron distribution and hydrogen-bonding capacity.
  • Molecular Weight : The sulfur atom increases the molecular weight by ~16 g/mol.
  • Polarity : The dione derivative has a higher topological polar surface area (TPSA) due to two additional oxygen atoms, enhancing solubility in polar solvents.

Physical and Chemical Properties

Property 1,4-Ethano-...-6-thioxo- (Target) 3,6-Ethano-...-1,4-dione (Analog)
Molecular Formula C₈H₈O₃S C₈H₈O₄
Molecular Weight 184.15 g/mol 168.15 g/mol
TPSA (Topological PSA) ~60 Ų (estimated) 78.90 Ų
Hydrogen Bond Acceptors 3 4
XLogP3 ~0.5 (predicted) 0.1

However, sulfur’s larger atomic radius may enhance lipophilicity, as reflected in the higher predicted XLogP3 value.

Reactivity and Stability

  • Thioxo vs. Oxo Reactivity: The thioxo group is more nucleophilic than oxo, favoring reactions with electrophiles (e.g., alkylation or Michael additions). Sulfur’s lower electronegativity also stabilizes enolate intermediates differently .
  • Thermal Stability : Dione analogs like Cantharidin (a related natural product) exhibit high thermal stability due to rigid bicyclic frameworks. The thioxo derivative may show reduced stability under oxidative conditions due to sulfur’s susceptibility to oxidation.

Research Findings and Limitations

  • Structural Characterization : The dione analog’s crystal structure has been resolved using SHELX programs, confirming its bicyclic geometry and hydrogen-bonding networks . Similar methods could be applied to the thioxo compound.
  • Gaps in Data : Direct experimental data on the thioxo derivative’s solubility, stability, and bioactivity are sparse. Most comparisons rely on computational predictions or extrapolation from dione analogs.

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